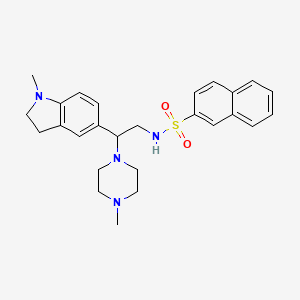

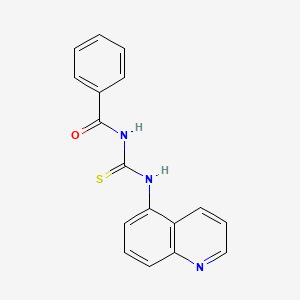

![molecular formula C18H22ClN3O3 B2445726 8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-14-0](/img/structure/B2445726.png)

8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirotetramat, a compound with a similar structure, is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The overall yield can be around 20.4% .Molecular Structure Analysis

The molecular structure of similar compounds like 2,8-Diazaspiro[4.5]decane can be found in chemical databases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Applications De Recherche Scientifique

Antimicrobial and Detoxification Applications

- N-Halamine-Coated Cotton : A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione was used to create N-halamine-coated cotton for antimicrobial and detoxification purposes. This cotton demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, and was used to oxidize a chemical mustard simulant to a less toxic derivative (Ren et al., 2009).

Pharmaceutical Research

- Treatment of Anemia : 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been studied as pan-inhibitors of the hypoxia-inducible factor prolyl hydroxylase for the treatment of anemia. These compounds showed potential in upregulating erythropoietin in vivo (Váchal et al., 2012).

Myelostimulating Activity

- Bone Marrow Hematopoiesis : Some derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones have exhibited myelostimulating activity, aiding in the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Anticonvulsant Activity

- Novel Derivatives for Neurotoxic Properties : A series of derivatives were synthesized to evaluate their anticonvulsant and neurotoxic properties, demonstrating potential in the treatment of seizure disorders (Obniska et al., 2006).

Biocidal Properties

- N-Halamine Nanofibers : By incorporating a cyclic N-halamine precursor derived from 1,3,8-triazaspiro[4.5]decane-2,4-dione into polyacrylonitrile fibrous mats, researchers developed biocidal nanofibers with promising applications in water and air filtration (Ren et al., 2013).

Crystallographic Studies

- Structural Analysis : Studies on the crystal structures of compounds like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have provided insights into their conformation and packing preferences, crucial for understanding their interactions and reactivity (Lazić et al., 2022).

Ultrasonic Synthesis

- Novel Derivatives Synthesis : Utilizing ultrasound-assisted methods, researchers synthesized novel 1,3,8-triazaspiro[4.5]decane urea derivatives, showcasing a more environmentally friendly and efficient synthesis approach (Velupula et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3/c1-2-3-15(23)21-10-8-18(9-11-21)16(24)22(17(25)20-18)12-13-4-6-14(19)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKVCMDUWXVXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

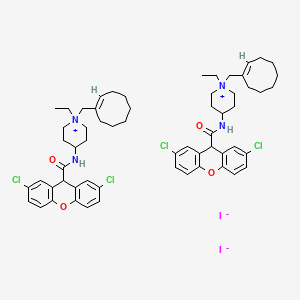

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445644.png)

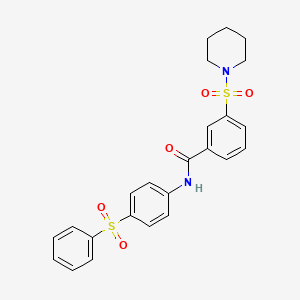

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol](/img/structure/B2445647.png)

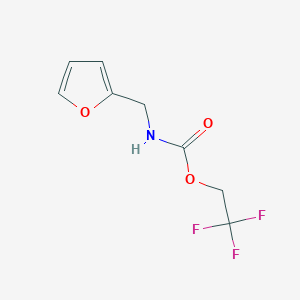

![2-[(4-Chlorobenzyl)thio]ethanamine](/img/structure/B2445649.png)

![3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2445653.png)

![3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2445657.png)

![N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2445658.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2445662.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide](/img/structure/B2445663.png)